molecular formula C12H15N3 B2638899 2-(2-Isopropylpyrazol-3-YL)-3-methylpyridine CAS No. 1423037-25-5

2-(2-Isopropylpyrazol-3-YL)-3-methylpyridine

Cat. No.: B2638899
CAS No.: 1423037-25-5
M. Wt: 201.273
InChI Key: PYRFXAWSDVDVEG-UHFFFAOYSA-N
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Description

2-(2-Isopropylpyrazol-3-YL)-3-methylpyridine is a heterocyclic compound that contains both pyrazole and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Isopropylpyrazol-3-YL)-3-methylpyridine typically involves the reaction of 3-methylpyridine with an appropriate pyrazole derivative. One common method is the condensation reaction between 3-methylpyridine and 2-isopropyl-3-pyrazolecarboxaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis. The use of automated systems and real-time monitoring can further improve the scalability and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Isopropylpyrazol-3-YL)-3-methylpyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the substituents present on the pyrazole and pyridine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination or sulfonating agents for sulfonation.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of reduced derivatives with hydrogen addition.

    Substitution: Formation of halogenated or sulfonated derivatives.

Scientific Research Applications

2-(2-Isopropylpyrazol-3-YL)-3-methylpyridine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(2-Isopropylpyrazol-3-YL)-3-methylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Methylpyrazol-3-YL)-3-methylpyridine
  • 2-(2-Ethylpyrazol-3-YL)-3-methylpyridine
  • 2-(2-Propylpyrazol-3-YL)-3-methylpyridine

Uniqueness

2-(2-Isopropylpyrazol-3-YL)-3-methylpyridine is unique due to the presence of the isopropyl group on the pyrazole ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets and improve its overall efficacy in various applications.

Properties

IUPAC Name

3-methyl-2-(2-propan-2-ylpyrazol-3-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3/c1-9(2)15-11(6-8-14-15)12-10(3)5-4-7-13-12/h4-9H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYRFXAWSDVDVEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)C2=CC=NN2C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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